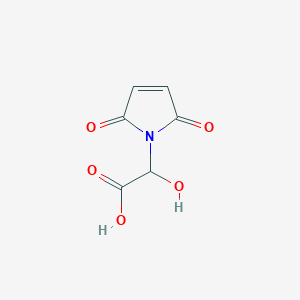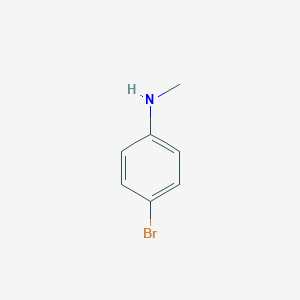
4-Bromo-N-methylaniline
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 4-Bromo-N-methylaniline, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, has been efficiently achieved through Suzuki cross-coupling reactions. This method involves the reaction of 4-bromo-2-methylaniline with various boronic acids in the presence of palladium catalysts, resulting in considerable yields and showcasing the compound's versatility in forming structurally diverse analogs with potential for nonlinear optical applications and reactivity studies (Rizwan et al., 2021).
Molecular Structure Analysis
The molecular structure of 4-Bromo-N-methylaniline derivatives has been extensively studied using techniques such as X-ray diffraction and Density Functional Theory (DFT). These studies provide insights into the compound's geometry, molecular electrostatic potential, and frontier molecular orbitals, aiding in the understanding of its reactivity and properties. For instance, spectroscopic and XRD analyses have elucidated the structural characteristics of related bromoaniline compounds, offering a foundation for further functionalization and application exploration (Demircioğlu et al., 2019).
Chemical Reactions and Properties
4-Bromo-N-methylaniline undergoes various chemical reactions, including bromination, diazotization, and coupling reactions, which lead to a wide array of functionalized products. These reactions are fundamental in organic synthesis, allowing for the modification and customization of the molecule's chemical structure to achieve desired physical and chemical properties. For example, the diazotization-Sandmeyer reaction has been applied to synthesize 4-bromo-2-chlorotoluene, demonstrating the compound's utility in generating halogenated aromatics with specific substitution patterns (Xue Xu, 2006).
Scientific Research Applications
Synthesis of Non-Linear Optical Materials :
- A study synthesized analogs of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline using Suzuki cross-coupling reactions, exploring their non-linear optical properties, reactivity, and structural features (Rizwan et al., 2021).
Metabolic Studies in Liver Microsomes :
- Research investigated the metabolism of 2-halogenated 4-methylanilines in rat liver microsomes, identifying products from side-chain C-hydroxylation and N-hydroxylation, and assessing the influence of different halogen substituents on the metabolic rate (Boeren et al., 1992).
Application in Suzuki Coupling Approach :
- The compound was used in the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Palladium/Catalyst-Mediated Suzuki Coupling approach (Ennis et al., 1999).
Synthesis of Fluorescent Monomers for Biomedical Applications :
- A study synthesized 4-Methylamino-N-allylnaphthalimide, a fluorescent monomer, using a reaction that involves 4-bromo-N-methylaniline for the specific uptake and recognition of creatinine, a marker for kidney function (Syu et al., 2010).
Synthesis of Bromoaromatic Compounds :
- 4-Bromo-N-methylaniline was utilized in the synthesis of 4-Bromo-2-chlorotoluene, highlighting an improved method for diazotization and Sandmeyer reaction (Xu, 2006).
Continuous and Homogeneous Synthesis :
- The compound was used in the continuous, homogeneous synthesis of 4-bromo-3-methylanisole in a modular microreaction system, which is crucial for synthesizing black fluorane dye for thermal papers (Xie et al., 2020).
Study of Schiff Bases and Metal Ion Reactions :
- Schiff bases derived from 3-bromo-4-methyl aniline were synthesized and characterized for their biological activity and potentiometric studies with various metal ions (Upadhyay et al., 2020).
Investigations in Electrochemical Oxidation :
- The electrochemical oxidation of 4-bromoaniline and its derivatives was studied, providing insights into their reaction mechanisms and potential applications (Arias et al., 1990).
Safety And Hazards
properties
IUPAC Name |
4-bromo-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVPVDWQZAAZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219170 | |
| Record name | Benzenamine, 4-bromo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-methylaniline | |
CAS RN |
6911-87-1 | |
| Record name | Benzenamine, 4-bromo-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006911871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-bromo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

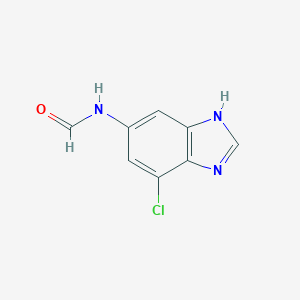
![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)


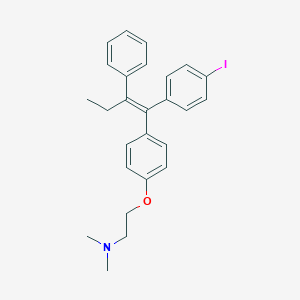
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)
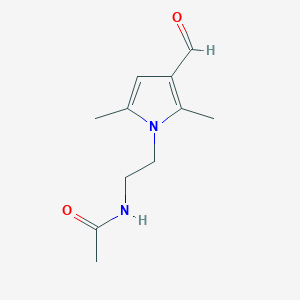
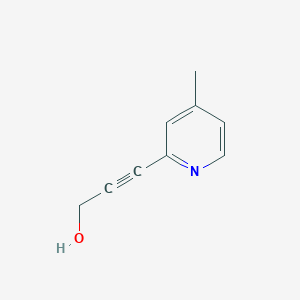

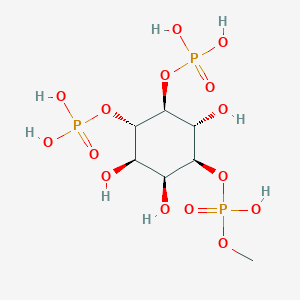
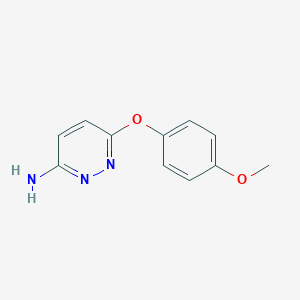
![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
